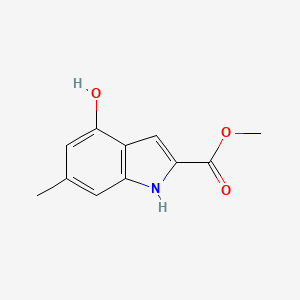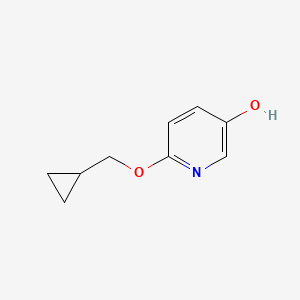
6-(Cyclopropylmethoxy)pyridin-3-ol
Overview
Description
“6-(Cyclopropylmethoxy)pyridin-3-ol” is a chemical compound with the molecular formula C9H11NO2 . It is related to a class of compounds known as pyridinols, which are derivatives of pyridine (a basic heterocyclic organic compound) with a hydroxyl group substituted onto one of its carbon atoms .
Molecular Structure Analysis
The molecular structure of “6-(Cyclopropylmethoxy)pyridin-3-ol” consists of a pyridine ring with a hydroxyl group (-OH) and a cyclopropylmethoxy group (-OCH2C3H5) attached to it . The InChI code for this compound is 1S/C9H11NO2 .Scientific Research Applications
Food Chemistry Applications
- Formation in Foods : Research has shown that pyridin-3-ols, such as 6-(hydroxymethyl)pyridin-3-ol, can form in foods through the thermal reaction of 5-hydroxymethylfurfural (HMF) in the presence of ammonia-producing compounds. This process, studied at neutral pH values, suggests that pyridin-3-ols formation is an unavoidable consequence when certain furans are heated in food processing, highlighting their relevance in understanding food chemistry and safety (Hidalgo, Lavado-Tena, & Zamora, 2020).
Organic Synthesis and Chemical Intermediates
- Synthesis of Novel Derivatives : Research into the synthesis of novel pyridin-3-ol derivatives, such as 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compounds, has been conducted. These compounds are synthesized via cyclization reactions, demonstrating the versatility of pyridin-3-ols in creating complex molecular structures with potential applications in medicinal chemistry and materials science (Wu, Tang, Huang, & Shen, 2012).
Biocatalysis and Environmental Applications
- Biocatalytic Oxyfunctionalization : The use of whole cells of Burkholderia sp. MAK1 for the oxyfunctionalization of pyridine derivatives to produce hydroxylated pyridines highlights an eco-friendly and efficient method for modifying pyridine cores. This approach is crucial for developing pharmaceutical intermediates and showcases the potential of biocatalysis in sustainable chemical synthesis (Stankevičiūtė et al., 2016).
Materials Science and Luminescence
- Formation of Metalladecapyridine : The self-assembly of cyclic metalladecapyridine from reactions involving 2,6-bis(bis(2-pyridyl)methoxymethane)pyridine with silver(I) showcases the formation of complex structures with potential applications in materials science, specifically in the design of new luminescent materials and molecular electronics (Huang et al., 2008).
properties
IUPAC Name |
6-(cyclopropylmethoxy)pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-8-3-4-9(10-5-8)12-6-7-1-2-7/h3-5,7,11H,1-2,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUSREAWDVGSMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Cyclopropylmethoxy)pyridin-3-ol | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

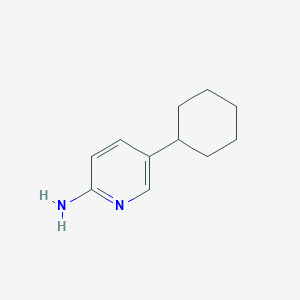
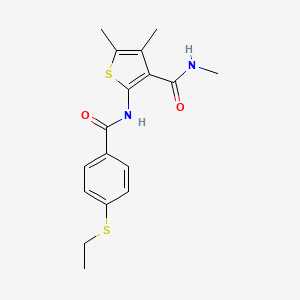
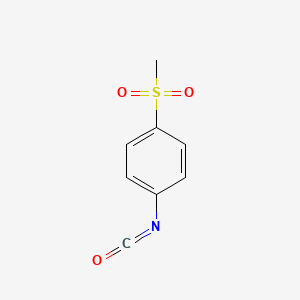
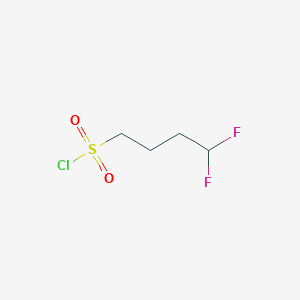
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2559146.png)
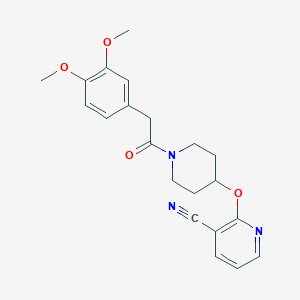

![2-(Methylsulfanyl)-4-phenoxythieno[2,3-d]pyrimidine](/img/structure/B2559151.png)
![4-(methoxymethyl)-1-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2559153.png)
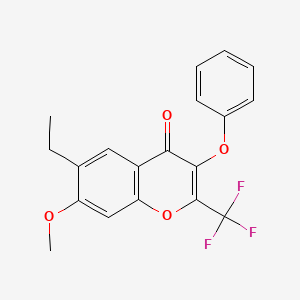
![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2559159.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2559160.png)

